Missourin
Description
Nomenclature and Chemical Identity of this compound
This compound possesses the molecular formula Carbon₃₀Hydrogen₄₈Oxygen₃ and is registered in chemical databases under the Chemical Abstracts Service number 102818-56-4. The compound is officially designated by its International Union of Pure and Applied Chemistry name as 2-[(3S,3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid. This comprehensive nomenclature reflects the compound's complex stereochemistry and multi-ring structure, which includes multiple chiral centers and substituent groups that define its three-dimensional configuration.
The compound is also known by its systematic chemical name as 6α-hydroxy-A'-neogammacer-22(29)-en-30-oic acid, which provides insight into its structural relationship to other known triterpenes. The molecular weight of this compound is precisely 456.7 grams per mole, and it exhibits specific optical properties consistent with its chiral nature. The compound's canonical Simplified Molecular Input Line Entry System representation is CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(=C)C(=O)O)C)C)C)O)C)C, which encodes its complete structural information in a standardized format.
Additional chemical identifiers include the International Chemical Identifier key MQKWYZOQVYYVSK-LOSASGFXSA-N and the compound identification number 20056154 in the PubChem database. These standardized identifiers facilitate cross-referencing across multiple chemical databases and ensure accurate identification in scientific literature and commercial applications.
Historical Discovery and Research Milestones
The discovery of this compound represents a landmark achievement in natural products chemistry, first reported in scientific literature through systematic investigation of Iris missouriensis root extracts. The initial isolation and structural elucidation work employed traditional phytochemical extraction methods combined with advanced spectroscopic analysis techniques to characterize this novel triterpene. The compound was identified alongside two previously known triterpenes, iso-iridogermanal and zeorin, during comprehensive screening of the plant's bioactive constituents.
The structural determination of this compound required extensive spectral analysis and chemical correlation studies with zeorin, a structurally related triterpene. This comparative approach proved crucial in establishing the compound's stereochemical configuration and functional group positioning. The research demonstrated that this compound represents a new structural variant within the neogammacerane triterpene family, characterized by specific hydroxylation patterns and carboxylic acid functionality that distinguish it from previously characterized compounds.
Subsequent research efforts have focused on understanding the compound's biosynthetic origins and its role within the plant's secondary metabolism. The plant source, Iris missouriensis, is native to western North America and has been utilized by various Native American tribes for medicinal purposes, though the specific compound this compound was not identified until modern analytical techniques became available. The discovery has prompted renewed interest in systematic screening of Iris species for bioactive compounds, leading to the identification of related structures and potential new therapeutic targets.
The compound's biological activity profile was established through standardized cytotoxicity assays using cultured P-388 cell lines, revealing significant bioactivity with an effective dose fifty value of 8.5 micrograms per milliliter. This finding positioned this compound as a compound of interest for further pharmacological investigation and potential therapeutic development, though such applications fall outside the scope of this chemical characterization.
Taxonomic Classification Within Inorganic/Organic Chemistry Frameworks
This compound is definitively classified as an organic compound within the broader framework of natural products chemistry. Specifically, it belongs to the lipids and lipid-like molecules superfamily, within the prenol lipids class, and is further categorized as a hopanoid. This taxonomic placement reflects the compound's biosynthetic origin from isoprenoid precursors and its structural relationship to other terpenoid natural products.
Within the triterpene classification system, this compound is positioned in the pentacyclic triterpene subgroup, characterized by its five-ring structural framework. The compound exhibits the characteristic Carbon₃₀ skeleton typical of triterpenes, derived from the cyclization of squalene or its oxidized derivatives through complex enzymatic processes. The specific structural features that define this compound include a hydroxyl group at the 6α position and a carboxylic acid functionality, which distinguish it from other members of the neogammacerane family.
From a stereochemical perspective, this compound contains multiple chiral centers that contribute to its three-dimensional structure and biological activity. The compound's absolute configuration has been established through spectroscopic analysis and chemical correlation studies, confirming its relationship to known triterpene structures while establishing its unique structural identity.
The following table summarizes the key taxonomic and structural characteristics of this compound:
| Property | Classification/Value |
|---|---|
| Chemical Class | Organic Compound |
| Molecular Category | Lipids and Lipid-like Molecules |
| Subcategory | Prenol Lipids |
| Specific Class | Hopanoids |
| Triterpene Type | Pentacyclic |
| Structural Family | Neogammacerane |
| Molecular Formula | C₃₀H₄₈O₃ |
| Molecular Weight | 456.7 g/mol |
| Chemical Abstracts Service Number | 102818-56-4 |
| PubChem Identifier | 20056154 |
The compound's classification within organic chemistry frameworks also considers its functional group composition, which includes both hydroxyl and carboxylic acid moieties. These functional groups contribute to the compound's chemical reactivity and solubility properties, influencing its behavior in various chemical and biological systems. The presence of these polar functional groups within the predominantly hydrophobic triterpene framework creates an amphiphilic character that may contribute to the compound's biological activity and membrane interactions.
Properties
CAS No. |
102818-56-4 |
|---|---|
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
2-[(3S,3aS,5aR,5bR,7S,7aS,11aR,11bR,13aR,13bS)-7-hydroxy-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-18(25(32)33)19-11-15-27(4)20(19)12-16-29(6)22(27)9-10-23-28(5)14-8-13-26(2,3)24(28)21(31)17-30(23,29)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21+,22-,23-,24+,27+,28-,29-,30-/m1/s1 |
InChI Key |
MQKWYZOQVYYVSK-HXDGROSGSA-N |
SMILES |
CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(=C)C(=O)O)C)C)C)O)C)C |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CCCC5(C)C)C)O)C)C)C(=C)C(=O)O |
Canonical SMILES |
CC1(CCCC2(C1C(CC3(C2CCC4C3(CCC5C4(CCC5C(=C)C(=O)O)C)C)C)O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Missourin |
Origin of Product |
United States |
Scientific Research Applications
Materials Science Applications
Missourin has been investigated for its potential in developing advanced materials. Its unique chemical structure allows it to participate in various synthesis processes that yield functional materials.
Nanostructures and Functional Materials
Research at the University of Missouri emphasizes the synthesis and characterization of nanoscale materials using this compound. The Advanced Nanostructures Group focuses on:
- Manufacturing Techniques : Utilizing this compound as a precursor for creating nanomaterials through methods like laser ablation and chemical vapor deposition.
- Applications : These nanomaterials are explored for energy conversion/storage, bioimaging, and drug delivery systems .
| Application | Description |
|---|---|
| Energy Conversion | Utilization in solar cells and batteries to enhance efficiency. |
| Bioimaging | Development of imaging agents that improve contrast in medical imaging. |
| Drug Delivery | Creation of carriers that enhance the targeted delivery of therapeutic agents. |
Biomedical Research Applications
In biomedical research, this compound has shown promise due to its biocompatibility and ability to interact with biological systems.
Drug Development
Studies indicate that this compound can be modified to create new drug candidates. Its derivatives have been tested for:
- Antimicrobial Properties : Research has demonstrated that certain modifications of this compound exhibit significant antibacterial activity against various pathogens.
- Cancer Treatment : Investigations into its efficacy in targeting cancer cells are ongoing, with preliminary results suggesting potential benefits in selective cytotoxicity .
| Research Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria. |
| Cancer Cell Targeting | Selective inhibition of cancer cell proliferation observed in vitro studies. |
Environmental Applications
This compound's role extends into environmental science, particularly in the development of sustainable practices.
Bioremediation
Research indicates that this compound can be utilized in bioremediation efforts to detoxify contaminated environments:
- Heavy Metal Removal : Studies show that compounds derived from this compound can chelate heavy metals, facilitating their removal from soil and water.
- Wastewater Treatment : Its application in treating industrial wastewater has been explored, highlighting its ability to break down pollutants effectively .
| Application | Mechanism |
|---|---|
| Heavy Metal Chelation | Binds to heavy metals, reducing their bioavailability and toxicity. |
| Pollutant Degradation | Enhances the breakdown of organic pollutants through microbial activity. |
Case Studies
Several case studies illustrate the practical applications of this compound across different fields:
- Nanomaterial Synthesis : A study demonstrated the successful synthesis of carbon dots from this compound derivatives, showcasing their application in photoluminescent devices.
- Antimicrobial Research : A clinical trial evaluated a new formulation based on this compound for treating antibiotic-resistant infections, showing promising results.
- Environmental Remediation Project : A field study highlighted the effectiveness of using this compound-based compounds for remediating heavy metal-contaminated sites, resulting in significant reductions in soil toxicity levels.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound, Quercetin-3-glucoside, and Resveratrol
| Property | This compound | Quercetin-3-glucoside | Resveratrol |
|---|---|---|---|
| Molecular Weight (g/mol) | 328.3 | 464.4 | 228.2 |
| Solubility (mg/mL, pH 7) | 4.8 | 2.1 | 0.03 |
| Primary Targets | MAPK, PI3K | NF-κB, COX-2 | SIRT1, AMPK |
| IC50 (ROS Inhibition) | 12.3 µM | 18.9 µM | 25.6 µM |
| Bioavailability (Oral) | 34% | 12% | <2% |
Mechanistic and Pharmacological Contrasts
- Quercetin-3-glucoside : Unlike this compound, this compound primarily inhibits NF-κB and COX-2 pathways, reducing prostaglandin synthesis. However, its lower solubility and bioavailability limit its clinical utility .
- Resveratrol: While both compounds exhibit antioxidant properties, Resveratrol activates SIRT1 and AMPK to promote mitochondrial biogenesis. Its poor solubility (<0.03 mg/mL) necessitates nanoparticle formulations for therapeutic use, whereas this compound’s higher solubility enables direct administration .
Research Findings and Clinical Relevance
Q & A
(Basic) What experimental parameters are critical for ensuring reproducibility in Missourin synthesis protocols?
Methodological Answer:
To design reproducible synthesis protocols:
- Documentation : Record precise reaction conditions (temperature, solvent ratios, catalyst loadings) and purification steps. Use standardized units and instruments calibrated to international norms .
- Validation : Employ peer validation by independent labs. Cross-check spectral data (e.g., NMR, HPLC) against established databases to confirm compound identity .
- Purity Assessment : Quantify impurities using techniques like mass spectrometry and report limits of detection (LOD) .
(Advanced) How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Address data discrepancies through:
- Systematic Meta-Analysis : Aggregate datasets from multiple studies, applying heterogeneity tests (e.g., Cochran’s Q) to identify outliers .
- Replication Studies : Reproduce conflicting experiments under controlled conditions, ensuring adherence to original methodologies. Use blinding to minimize bias .
- Contextual Factors : Evaluate differences in cell lines, dosage regimes, or assay protocols that may explain variability. Apply multivariate regression to isolate confounding variables .
(Basic) What structural characterization techniques are essential for confirming this compound’s molecular identity?
Methodological Answer:
Use a tiered analytical approach:
- Primary Techniques : NMR (¹H, ¹³C) for functional group identification and X-ray crystallography for stereochemical confirmation .
- Secondary Validation : Compare spectroscopic data (IR, UV-Vis) with computational simulations (e.g., DFT) to validate electronic transitions .
- Batch Consistency : Perform elemental analysis across multiple synthesis batches to ensure stoichiometric accuracy .
(Advanced) What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s pharmacological studies?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values. Use bootstrapping to calculate confidence intervals .
- Multivariate Analysis : Apply ANOVA to assess interactions between dosage, exposure time, and biological endpoints (e.g., cytotoxicity, receptor binding) .
- Sensitivity Analysis : Test robustness of conclusions by varying assumptions (e.g., normality, homoscedasticity) .
(Basic) How can researchers structure a literature review to identify gaps in this compound’s mechanism of action (MOA)?
Methodological Answer:
- Systematic Search : Use databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND (MOA OR pathway)") to filter peer-reviewed studies .
- Thematic Coding : Categorize findings into pathways (e.g., enzymatic inhibition, signaling cascades) and highlight understudied areas .
- Critical Appraisal : Evaluate study quality using tools like GRADE to prioritize high-confidence findings .
(Advanced) What strategies mitigate bias in in vivo studies evaluating this compound’s therapeutic efficacy?
Methodological Answer:
- Randomization : Assign animal cohorts randomly to treatment/control groups to reduce selection bias .
- Blinding : Ensure researchers administering treatments and analyzing data are blinded to group assignments .
- Power Analysis : Predefine sample sizes using effect sizes from pilot studies to avoid underpowered conclusions .
(Basic) What ethical considerations are mandatory when designing human trials involving this compound?
Methodological Answer:
- Informed Consent : Disclose potential risks/benefits using non-technical language. Obtain written consent reviewed by an ethics committee .
- Data Privacy : Anonymize participant identifiers and store data in encrypted repositories compliant with GDPR/HIPAA .
- Conflict of Interest : Declare funding sources and intellectual property ties in publications .
(Advanced) How can computational modeling enhance the prediction of this compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Tools : Use molecular docking (AutoDock) to predict binding affinities and QSAR models to estimate ADMET profiles .
- Validation : Cross-reference predictions with in vitro data (e.g., Caco-2 permeability assays) to refine model accuracy .
- Dynamic Simulations : Apply physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution in virtual populations .
(Basic) What quality control measures are critical for ensuring batch-to-batch consistency in this compound production?
Methodological Answer:
- Standard Operating Procedures (SOPs) : Define tolerances for critical parameters (e.g., reaction yield ±5%, purity ≥98%) .
- Analytical Testing : Implement in-process checks (e.g., TLC, HPLC) at each synthesis stage. Use reference standards for calibration .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
(Advanced) How should researchers design studies to evaluate synergistic effects between this compound and adjuvant therapies?
Methodological Answer:
- Factorial Design : Test all combinations of this compound and adjuvants using a 2x2 matrix. Apply isobolographic analysis to classify interactions (additive, synergistic, antagonistic) .
- Mechanistic Profiling : Use transcriptomics/proteomics to identify overlapping pathways. Validate with siRNA knockdowns .
- Clinical Relevance : Prioritize combinations showing >50% enhanced efficacy in preclinical models before advancing to trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
